Benzovindiflupyr

Description

Properties

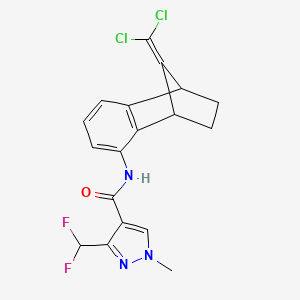

CAS No. |

1072957-71-1 |

|---|---|

Molecular Formula |

C18H15Cl2F2N3O |

Molecular Weight |

398.2 g/mol |

IUPAC Name |

N-[(1S,8R)-11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)/t9-,10+/m1/s1 |

InChI Key |

CCCGEKHKTPTUHJ-ZJUUUORDSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Solatenol |

Origin of Product |

United States |

Molecular Mechanism of Action in Fungal Pathogens

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) Complex II

The principal mechanism by which benzovindiflupyr exerts its fungicidal effect is through the potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. apsnet.orgepa.govresearchgate.net This enzyme is a critical component of cellular respiration in fungi.

Biochemical Pathway Disruption in Fungal Respiration

Molecular docking studies have revealed that the (-)-(1S,4R)-enantiomer of this compound exhibits a stronger binding affinity to the succinate dehydrogenase enzyme compared to its (+)-(1R,4S)-counterpart, suggesting a stereoselective interaction at the molecular level. researchgate.netresearchgate.net This potent binding leads to a significant reduction in SDH activity. researchgate.net

Energetic Consequences for Fungal Cellular Processes

The inhibition of the SDH complex and the consequent disruption of the electron transport chain have severe energetic repercussions for the fungal cell. The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.

By halting electron flow, this compound effectively stops ATP production via oxidative phosphorylation. acs.orgdoi.org This energy crisis cripples essential cellular processes that are dependent on a steady supply of ATP, such as growth, development, and spore germination, ultimately leading to the death of the fungal pathogen. researchgate.netapsnet.org

Complementary Fungicidal Actions

Alterations in Fungal Cell Membrane Permeability and Integrity

Several studies have demonstrated that this compound can induce damage to the fungal cell membrane. apsnet.org Treatment with this compound has been shown to increase cell membrane permeability in a concentration-dependent manner in various fungal species, including Athelia rolfsii and Clarireedia spp. apsnet.orgapsnet.org This increased permeability leads to the leakage of essential electrolytes and other cellular components, compromising the integrity of the cell membrane and contributing to fungal cell death. apsnet.org The extent of this membrane damage has been observed to be comparable to that of other fungicides with different modes of action. apsnet.org

Fungicidal Efficacy and Spectrum of Activity

Activity Against Key Fungal Pathogen Groups

Benzovindiflupyr demonstrates robust activity across a diverse range of fungal classes, making it a valuable tool in integrated pest management (IPM) programs. epa.govsigmaaldrich.com Its efficacy has been documented against numerous economically significant plant pathogens.

Ascomycetous Plant Pathogens

This compound exhibits strong control over several key ascomycetous pathogens. syngenta-us.com

Zymoseptoria tritici : This fungicide is recognized for its effectiveness against Zymoseptoria tritici, the causal agent of Septoria tritici blotch in cereals. nih.govepa.gov Enzymatic benchmarking has shown that this compound is more effective than other SDHI fungicides in inhibiting the SDH enzyme of this pathogen. epa.gov

Colletotrichum spp. : this compound provides commercially viable control of anthracnose caused by Colletotrichum species, including C. gloeosporioides, C. acutatum, and C. orbiculare. epa.govnih.gov Research has indicated that among several SDHI fungicides, only this compound possesses sufficient intrinsic activity to effectively manage these pathogens. epa.govnih.gov Studies have shown its high inhibitory activity against these species, which are often insensitive to other SDHIs like boscalid (B143098) and fluxapyroxad (B1673505). nih.govresearchgate.net

Sclerotinia sclerotiorum : This pathogen, responsible for Sclerotinia stem rot in a wide range of crops, is effectively controlled by this compound. researchgate.netnih.gov The fungicide has been shown to inhibit mycelial growth, sclerotial production, and both myceliogenic and carpogenic germination of sclerotia. researchgate.netnih.govapsnet.org The mean 50% effective concentration (EC50) for mycelial growth inhibition has been reported to be approximately 0.0260 µg/ml. researchgate.netapsnet.orgapsnet.org

Athelia rolfsii : this compound demonstrates significant protective and curative efficacy against Athelia rolfsii (also known as Sclerotium rolfsii), the cause of southern stem rot. apsnet.orgnih.gov Studies have shown its high efficacy in inhibiting mycelial growth and sclerotia germination. apsnet.orgnih.govresearchgate.net For instance, at a concentration of 50 mg/liter, its protective efficacy was reported to be 89.87%. apsnet.orgnih.gov

Basidiomycetous Plant Pathogens

The fungicidal spectrum of this compound also includes important basidiomycetous pathogens.

Puccinia spp. : this compound is highly efficacious against rust diseases caused by Puccinia species in cereals. nih.govepa.gov It is considered one of the most effective active ingredients available for controlling these devastating pathogens. epa.gov

Phakopsora pachyrhizi : This fungicide is active against soybean rust, caused by Phakopsora pachyrhizi, a significant disease in soybean cultivation. nih.govresearchgate.net

Clarireedia spp. : this compound is effective in controlling dollar spot disease in turfgrasses, which is caused by Clarireedia species (formerly Sclerotinia homoeocarpa). apsnet.orgresearchgate.netresearchgate.net It has demonstrated both high protective and curative control efficacy in field applications, comparable to other effective fungicides like boscalid. apsnet.orgnih.gov The mean EC50 value for inhibiting mycelial growth of Clarireedia spp. has been determined to be around 1.109 µg/ml. apsnet.orgresearchgate.netnih.gov

Deuteromycetous Plant Pathogens

This compound has also shown efficacy against certain deuteromycetous pathogens.

Verticillium dahliae : This fungicide effectively controls Verticillium dahliae, the causal agent of Verticillium wilt in crops like potatoes. nih.govapsnet.orgapsnet.org The sensitivity of V. dahliae populations has been studied, with EC50 values ranging from 0.07 to 11.28 μg/ml. nih.govapsnet.org

Fusarium asiaticum : While specific data on the efficacy of this compound against Fusarium asiaticum is not extensively detailed in the provided context, its broad-spectrum nature suggests potential activity that would require further investigation.

Efficacy Assessment Across Major Agricultural Crops

This compound is registered for use on a wide range of crops, demonstrating its versatility in different agricultural systems. epa.gov

Cereal and Grain Production Systems

In cereal production, this compound is a key component in disease management programs for crops such as wheat, barley, triticale, rye, and oats. epa.govapvma.gov.au It provides robust control of major foliar diseases including rusts (Puccinia spp.) and Septoria tritici blotch (Zymoseptoria tritici). nih.govepa.gov Field trials have demonstrated that its application can lead to significant yield increases, even in the absence of high disease pressure, by mitigating the effects of drought stress. nih.govresearchgate.net In disease-free wheat trials under drought conditions, this compound application resulted in an average grain yield increase of 5.2%. nih.gov

Table 1: Efficacy of this compound on Key Cereal Pathogens

| Pathogen | Disease | Efficacy Level |

|---|---|---|

| Zymoseptoria tritici | Septoria tritici blotch | High nih.govepa.gov |

| Puccinia spp. | Rusts | Very High epa.gov |

| Pyrenophora teres | Net blotch | Active nih.govresearchgate.net |

Fruit and Vegetable Cultivation

This compound is utilized in the production of a variety of fruits and vegetables, including pome fruits, grapes, cucurbits, and fruiting vegetables. syngenta-us.comepa.gov It is particularly effective against anthracnose in cucurbits (cucumber, watermelon, squash) and peppers, caused by Colletotrichum species. epa.gov In apples, it provides control of apple scab. herts.ac.uk For grapes, it is used to manage diseases and is considered a potent SDHI fungicide. syngenta-us.com Studies on Sclerotinia sclerotiorum have established its efficacy in vegetable crops like eggplant, cucumber, tomato, pepper, and pumpkin. nih.govapsnet.orgapsnet.org

Table 2: Efficacy of this compound on Key Fruit and Vegetable Pathogens

| Crop | Pathogen | Disease | Efficacy Level |

|---|---|---|---|

| Cucurbits, Peppers | Colletotrichum spp. | Anthracnose | High epa.gov |

| Eggplant, Cucumber, Tomato | Sclerotinia sclerotiorum | Sclerotinia Stem Rot | High nih.govapsnet.orgapsnet.org |

| Apple | Venturia inaequalis | Apple Scab | Effective herts.ac.uk |

| Potato | Verticillium dahliae | Verticillium Wilt | Effective nih.govapsnet.org |

| Peanut | Athelia rolfsii | Southern Stem Rot | High apsnet.orgnih.gov |

Specialty Crop Applications

This compound, a member of the succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides, exhibits a broad spectrum of activity against numerous economically important fungal diseases in a wide array of specialty crops. epa.govcanada.catga.gov.au Research has demonstrated its effectiveness against pathogens on crops such as pome fruits, grapes, cucurbits, fruiting vegetables, potatoes, and peanuts. canada.caregulations.govherts.ac.uk

In pome fruits like apples, this compound has shown efficacy against apple scab (Venturia inaequalis), a major disease affecting yield and quality. regulations.govherts.ac.uk Studies on cucurbits have highlighted its effectiveness in managing diseases like powdery mildew and anthracnose caused by Colletotrichum orbiculare. regulations.govnih.govresearchmap.jp For instance, in field trials on cucumber, this compound provided over 70% efficacy against Corynespora leaf spot (Corynespora cassiicola), which was significantly higher than other SDHI fungicides like fluopyram (B1672901) and fluxapyroxad at the same concentration. apsnet.org This superior control also correlated with an increased yield of commercial cucumbers. apsnet.org

This compound has also been identified as a valuable tool for managing diseases in other specialty crops. It is effective against Colletotrichum species that cause bitter rot on apples and peaches. nih.govresearchmap.jp Furthermore, its utility extends to crops like onions for controlling rust, ginseng for managing Alternaria, and sweet potatoes for controlling soil-borne diseases caused by Rhizoctonia solani. epa.gov The IR-4 Project, which supports specialty crop growers, has identified the combination of azoxystrobin (B1666510) and this compound as a high-priority need for controlling powdery mildew and Fusarium in greenhouse-grown basil transplants. msu.edu

The compound's efficacy makes it a crucial component in integrated pest management (IPM) and resistance management programs, particularly where resistance to other fungicide classes, such as strobilurins and triazoles, has become a concern. epa.govregulations.gov

Interactive Table 1: Efficacy of this compound in Various Specialty Crops

Below is a summary of research findings on the application of this compound in controlling specific diseases in specialty crops. Use the filter to select a crop and view the corresponding pathogen and findings.

| Crop | Pathogen | Efficacy Findings | Citations |

| Apple | Venturia inaequalis (Apple Scab) | As effective as standard apple scab control programs. | regulations.govherts.ac.uk |

| Apple | Colletotrichum gloeosporioides (Bitter Rot) | Demonstrated effectiveness against bitter rot on apple fruit. | nih.govresearchmap.jp |

| Peach | Colletotrichum acutatum | Demonstrated effectiveness against anthracnose on peach fruit. | nih.govresearchmap.jp |

| Cucumber | Colletotrichum orbiculare (Anthracnose) | Effective on cucumber plants inoculated with the pathogen. | nih.govresearchmap.jp |

| Cucumber | Corynespora cassiicola (Leaf Spot) | Provided over 70% control efficacy in field trials, outperforming fluopyram and fluxapyroxad. | apsnet.org |

| Cucurbits | Powdery Mildew | Demonstrated to be effective against powdery mildew. | regulations.gov |

| Onion | Rust | Efficacious and represents a new mode of action for garlic rust control. | epa.gov |

| Ginseng | Alternaria spp. | Approved as a minor use for managing Alternaria which requires an intensive fungicide program. | epa.gov |

| Sweet Potato | Rhizoctonia solani | More effective against R. solani when compared to other SDHI fungicides. | epa.gov |

| Basil (Greenhouse) | Fusarium spp. | Identified as a high-priority need in combination with azoxystrobin for Fusarium control. | msu.edu |

| Basil (Greenhouse) | Powdery Mildew | Identified as a high-priority need in combination with azoxystrobin for powdery mildew control. | msu.edu |

| Grapes | Colletotrichum gloeosporioides | Highly effective against isolates from grapevine in vitro. | syngenta-us.comresearchgate.net |

Baseline Sensitivity Characterization of Fungal Populations

Establishing the baseline sensitivity of fungal populations to a new fungicide is a critical step for monitoring shifts in sensitivity and managing the potential development of resistance. apsnet.org

Methodologies for Quantitative Efficacy Determination

The quantitative determination of fungicidal efficacy and the establishment of baseline sensitivities for this compound primarily rely on in vitro laboratory assays. The most common metric used is the EC₅₀ value, which represents the effective concentration of the fungicide required to inhibit 50% of fungal growth or development. apsnet.orgresearchgate.netmdpi.com

Classical methodologies involve measuring either mycelial growth or spore germination in artificial culture media amended with various concentrations of the fungicide. researchgate.netmdpi.com For necrotrophic and hemibiotrophic fungi that can be cultured, mycelial growth inhibition assays are standard. mdpi.com In this method, fungal isolates are grown on a medium, such as potato dextrose agar (B569324) (PDA), containing a range of this compound concentrations. allenpress.com The radial growth of the fungal colony is measured over time to calculate the EC₅₀ value. apsnet.org

For many fungal pathogens, assays based on the inhibition of spore germination or germ tube elongation are utilized. apsnet.orgapsnet.org A conidial germ tube growth inhibition assay was used to determine the baseline sensitivity of Venturia inaequalis to this compound. apsnet.org Another technique is the spiral gradient dilution method, which creates a continuous concentration gradient on an agar plate, allowing for the efficient determination of the EC₅₀ for a large number of isolates. apsnet.org For biotrophic fungi, these assays are adapted for in planta or detached leaf studies. researchgate.netcabidigitallibrary.org For example, the sensitivity of Phakopsora pachyrhizi has been assessed by evaluating the number of uredinia per square centimeter on detached soybean leaves treated with the fungicide. cabidigitallibrary.orgscielo.br

Global and Regional Sensitivity Baselines and Variability

Baseline sensitivity studies for this compound have been conducted across various regions and for numerous fungal pathogens, revealing a range of sensitivities. These baseline data serve as a benchmark against which future populations can be compared to detect any reduction in sensitivity, which may indicate the early stages of resistance development. apsnet.org

For Verticillium dahliae, the cause of Verticillium wilt in potatoes, a study of 38 strains from Maine, USA, found EC₅₀ values ranging from 0.07 to 11.28 µg/ml, with a median of 1.08 µg/ml. apsnet.org In China, the baseline sensitivity of 246 isolates of Athelia rolfsii (formerly Sclerotium rolfsii), which causes peanut stem rot, showed a mean EC₅₀ of 0.12 mg/L. researchgate.net A smaller study on S. rolfsii from peanut fields in Florida reported a lower mean EC₅₀ value of 0.005 ppm. allenpress.com

A study of Venturia inaequalis isolates in the United States, collected before widespread use of SDHI fungicides, established a baseline mean EC₅₀ of 0.043 μg/ml for this compound based on mycelial growth inhibition. apsnet.org However, significant regional variability and temporal shifts in sensitivity have been observed, particularly in pathogens with a high risk of resistance development. In Oregon, after the commercial introduction of SDHI fungicides, the EC₅₀ values for Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat, increased significantly, indicating a reduction in sensitivity within the fungal population. nih.govapsnet.org Similarly, monitoring of Phakopsora pachyrhizi (Asian soybean rust) populations in Brazil from 2015 to 2019 showed a decrease in sensitivity to this compound, linked to the intensive use of SDHI fungicides. researchgate.netresearchgate.net

Interactive Table 2: Global and Regional Baseline Sensitivity of Fungal Pathogens to this compound

This table presents a summary of EC₅₀ (50% effective concentration) values for this compound against various fungal pathogens from different geographical regions. Use the filter to select a pathogen and view the corresponding sensitivity data.

| Pathogen | Crop | Region/Country | Baseline Sensitivity (EC₅₀) | Citations |

| Verticillium dahliae | Potato | Maine, USA | Range: 0.07 to 11.28 µg/ml; Median: 1.08 µg/ml | apsnet.org |

| Athelia rolfsii | Peanut | China | Range: 0.01 to 0.57 mg/L; Mean: 0.12 mg/L | researchgate.net |

| Athelia rolfsii | Peanut | Florida, USA | Mean: 0.005 ppm (µg/ml) | allenpress.com |

| Venturia inaequalis | Apple | USA | Mean: 0.043 µg/ml (mycelial growth) | apsnet.org |

| Corynespora cassiicola | Cucumber | Not Specified | Mean (Mycelial Growth): 0.69 µg/ml; Mean (Spore Germination): 0.12 µg/ml | apsnet.org |

| Zymoseptoria tritici | Wheat | Oregon, USA | Significant increase in EC₅₀ values post-2016, indicating reduced sensitivity. | nih.govapsnet.orgresearchgate.net |

| Phakopsora pachyrhizi | Soybean | Brazil | Reduced sensitivity and increased EC₅₀ values observed between 2015-2019. | researchgate.netresearchgate.netufu.br |

Physiological Interactions with Crop Plants and Agronomic Impact

Non-Fungicidal Physiological Effects on Plants (Secondary Effects)

Research has revealed that certain SDHI fungicides, including benzovindiflupyr, can induce physiological responses in plants that influence their water status. nih.govresearchgate.net These effects are considered secondary to the compound's fungicidal action but are significant for their potential to enhance crop resilience.

Foliar application of this compound has been demonstrated to reduce the rate of transpiration in wheat plants. nih.govnih.gov This effect has been observed in both detached leaves and whole plants under controlled environmental conditions. nih.govresearchgate.net Studies show that the reduction in transpiration is dose-dependent. researchgate.net For instance, in one study, a single foliar application to wheat plants led to a 7.3% decrease in transpiration three days after treatment. nih.gov This reduction in water loss through transpiration can persist for several days following application. nih.govnih.gov The mechanism behind this is linked to the partial closure of stomata, the small pores on the leaf surface that regulate gas exchange and water vapor release. nih.govnih.gov

Table 1: Effect of this compound on Whole-Plant Transpiration in Wheat

| Days After Application | Transpiration Reduction (%) vs. Control | Statistical Significance |

| 1 | 5.7% | P ≤ 0.1 |

| 3 | 7.3% | P ≤ 0.05 |

Data derived from studies on wheat plants under controlled conditions. nih.gov

By reducing transpiration, this compound can lead to an increase in water use efficiency (WUE) in crops like wheat. nih.gov WUE is a measure of the amount of carbon assimilated (biomass) per unit of water transpired. frontiersin.org The ability to conserve water, particularly before the critical reproductive growth stages, is a valuable trait for crops grown in water-limited environments. nih.gov This pre-anthesis water-saving phenotype helps preserve soil moisture, making it available for the plant during the crucial periods of grain set and development, which can be significantly impacted by drought stress. nih.gov

Influence on Crop Productivity and Quality Traits

The physiological effects of this compound on water regulation can translate into tangible benefits for crop productivity and the quality of the harvested grain, particularly when crops face abiotic stresses like drought. nih.gov

Abiotic stresses such as drought, heat, and salinity are major factors that can limit crop growth and significantly reduce yield. ppsc.org.mypreprints.org The application of this compound has been shown to mitigate some of the negative impacts of drought stress on wheat. In a series of 16 field trials conducted in disease-free conditions but under controlled or natural drought stress, wheat plants treated with this compound at the flag leaf or heading stage showed a significant average grain yield increase of 5.2% compared to untreated plants. nih.govresearchgate.net This yield enhancement under stress is a direct consequence of the improved water status of the plant during critical growth periods. nih.gov

Table 2: this compound-Associated Yield and Grain Weight Increase in Wheat Under Drought Stress

| Parameter | Mean Increase (%) vs. Untreated | Statistical Significance |

| Grain Yield | +5.2% | P ≤ 0.01 |

| Thousand-Grain Weight | +1.9% | P ≤ 0.01 |

Data compiled from 16 disease-free field trials under drought conditions. nih.govnih.govresearchgate.net

This compound is part of the broader SDHI class of fungicides, which are known to inhibit the succinate (B1194679) dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi. nih.govmdpi.com There is evidence to suggest that SDHIs can also affect the plant's own mitochondrial complex, leading to a range of physiological changes. mdpi.comfrontiersin.org

Fungicide Resistance Development and Management Strategies

Mechanisms of Resistance in Fungal Populations

Resistance to SDHI fungicides, including benzovindiflupyr, primarily arises from genetic modifications in the target fungal populations. These changes can reduce the fungicide's ability to bind to its target site, rendering it less effective.

The target site for SDHI fungicides is the succinate (B1194679) dehydrogenase (SDH) enzyme, also known as Complex II, which is a key component of the mitochondrial electron transport chain. doi.org This enzyme is composed of four subunits: SdhA, SdhB, SdhC, and SdhD. doi.org Mutations in the genes encoding the SdhB, SdhC, and SdhD subunits, which form the ubiquinone-binding pocket, are the primary mechanism of resistance to SDHIs. nih.govsemanticscholar.org These mutations alter the protein structure, thereby reducing the binding affinity of the fungicide to the enzyme. nih.gov

Research has identified specific point mutations in fungal pathogens that confer resistance to this compound. In a study on Sclerotium rolfsii, a destructive soil-borne pathogen, laboratory-generated isolates with resistance to this compound were found to have mutations in the succinate dehydrogenase genes. nih.gov Three specific point mutations were identified: SdhBN180D, SdhCQ68E, and SdhDH103Y. nih.gov Molecular docking analysis suggested that the SdhDH103Y mutation, in particular, was likely to influence the sensitivity of Sclerotium rolfsii to this compound. nih.gov In other fungal species like Botrytis cinerea, various mutations in the sdhB gene, such as H272R/Y, P225F/H, and N230I, have been identified as sources of resistance to other SDHI fungicides. nih.gov

Cross-resistance occurs when a mutation that confers resistance to one fungicide also confers resistance to other fungicides with the same mode of action. Within the SDHI class, the pattern of cross-resistance can be complex and depends on the specific mutation and the chemical structure of the fungicide.

Studies have demonstrated varying cross-resistance profiles for this compound.

In this compound-resistant isolates of Sclerotium rolfsii, a positive cross-resistance was observed with other SDHI fungicides, including thifluzamide, carboxin, boscalid (B143098), and isopyrazam. nih.gov

A study on Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat, found a moderate, positive, and significant correlation between the EC50 values of fluxapyroxad (B1673505) and this compound, indicating a degree of cross-resistance. mdpi.com A weaker, though still significant, positive cross-resistance was also noted between this compound and bixafen. mdpi.com

Conversely, research on Verticillium dahliae from potato fields in Maine detected no cross-resistance between this compound and the SDHIs boscalid and fluopyram (B1672901). apsnet.org

Significantly, in a study on Botrytis cinerea isolates from Michigan grapes that were resistant to boscalid, all tested mutants were found to be sensitive to this compound. nih.govapsnet.org This suggests that this compound can be an effective control option against certain SDHI-resistant B. cinerea populations. nih.govapsnet.org

The fitness of resistant fungal isolates—their ability to survive, grow, and reproduce compared to their sensitive counterparts—is a critical factor in the persistence and spread of resistance. In some cases, the mutations that confer fungicide resistance can also result in a "fitness penalty," making the resistant strains less competitive in the absence of the fungicide.

In the case of Sclerotium rolfsii, this compound-resistant isolates, while showing stronger pathogenicity, did exhibit a fitness penalty in terms of mycelial growth and the formation of sclerotia when compared to the sensitive parental isolate. nih.govresearchgate.net

However, this is not always the case. A study on this compound-resistant mutants of Verticillium dahliae found no change in pathogenicity. apsnet.org Furthermore, 50% of the resistant mutants maintained a similar level of mycelial growth, and 60% had conidial production comparable to their sensitive parents, indicating minimal fitness costs for a significant portion of the resistant population. apsnet.org

The presence or absence of a fitness penalty has significant implications for resistance management. If a fitness penalty exists, the resistant population may decline if the selection pressure from the fungicide is removed.

Integrated Resistance Management Approaches

Given the inherent risk of resistance development to site-specific fungicides like this compound, the implementation of integrated resistance management (IRM) strategies is crucial for sustainable disease control. epa.gov

This compound is a valuable component of Integrated Pest Management (IPM) programs, which combine multiple tactics to manage diseases effectively and minimize reliance on chemical controls. chem.gardenepa.govfitosanitariosostenible.com The role of this compound within an IPM framework includes:

Disease Monitoring: Regular scouting of crops to detect early signs of disease helps ensure that fungicides are applied only when necessary, based on environmental conditions and disease forecasting models. syngenta-us.comchem.garden

Cultural Practices: IPM emphasizes the use of cultural controls to reduce disease pressure. chem.garden For example, managing rust in blueberries involves removing the alternate host (hemlock) to reduce pathogen inoculum, in conjunction with fungicide applications. epa.govepa.gov Other practices include crop rotation, proper sanitation, and selecting disease-resistant varieties. epa.gov

Strategic Use: this compound is positioned as a tool to be used in rotation or as a mixture partner with fungicides having different modes of action, particularly against pathogens that have developed resistance to other chemical classes like strobilurins (QoIs) and triazoles (DMIs). epa.govepa.gov

To delay the onset of resistance, it is imperative to avoid the repeated use of this compound or other Group 7 fungicides alone. syngenta-us.com Key strategies recommended by the Fungicide Resistance Action Committee (FRAC) and manufacturers include:

Rotation: Fungicide programs should involve a strict rotation between this compound and fungicides from different FRAC groups that are effective against the same target pathogen. syngenta.capurdue.edu As a general guideline, no more than two sequential applications of an SDHI fungicide should be made before switching to a product with a different mode of action. syngenta-us.comsyngenta.ca

Mixtures: Using this compound in a tank mix or as a pre-formulated product with a fungicide from a different chemical group is a highly effective resistance management tactic. purdue.edufrac.info The mixture partner must be effective on the target disease when used alone and provide an alternative mode of action. syngenta-us.comfrac.info This strategy reduces the selection pressure for resistance to either individual component.

Application Timing and Rates: Applying fungicides preventively or early in the disease cycle helps to control fungal populations when they are low, reducing the probability of selecting for resistant individuals. syngenta-us.com Using the labeled application rates is also critical, as reduced rates can contribute to the selection of less sensitive fungal isolates. syngenta.ca

By integrating these strategies, growers can effectively manage fungal diseases while preserving the utility of this compound for the future. epa.gov

Methodologies for Resistance Monitoring and Risk Assessment

The development of resistance to fungicides is a significant threat to effective disease management in agriculture. For succinate dehydrogenase inhibitor (SDHI) fungicides like this compound, which are considered to have a medium to high risk for resistance development, robust methodologies for monitoring and risk assessment are essential. apsnet.org These methods allow for the early detection of resistant strains, help in understanding the potential for resistance to spread, and inform management strategies to preserve the fungicide's efficacy.

Establishing Baseline Sensitivity

A critical first step in any resistance monitoring program is the establishment of baseline sensitivity. This involves collecting a diverse population of the target pathogen from various geographic locations before the widespread application of the fungicide. apsnet.orgnih.gov The sensitivity of these "wild-type" isolates to this compound is then measured to create a reference point. Any subsequent shifts in sensitivity within field populations can be compared against this baseline to detect the emergence of resistance. apsnet.org For example, to establish the baseline sensitivity of Athelia rolfsii (the cause of peanut stem rot) in China, 246 isolates were collected from major peanut-producing provinces to determine their susceptibility to this compound. nih.gov

In Vitro Sensitivity Assays

Several laboratory-based (in vitro) methods are employed to determine the sensitivity of fungal isolates to this compound. These assays typically involve measuring the inhibition of fungal growth at various fungicide concentrations to calculate the Effective Concentration for 50% inhibition (EC₅₀) . A lower EC₅₀ value indicates higher sensitivity to the fungicide.

Mycelial Growth Assays: This is a common method where fungal isolates are grown on a nutrient medium, such as potato dextrose agar (B569324) (PDA), amended with a range of this compound concentrations. The radial growth of the mycelium is measured after a specific incubation period, and the data is used to calculate the EC₅₀ value. apsnet.orgresearchgate.net

Conidial Germination Assays: This method assesses the fungicide's effect on the germination of fungal spores (conidia). Spore suspensions are exposed to different concentrations of this compound in a liquid medium, often on a glass slide. apsnet.org The percentage of germinated spores is counted under a microscope to determine the concentration that inhibits germination by 50%.

Spiral Gradient Dilution: This technique creates a continuous concentration gradient of the fungicide on a single agar plate. Fungal isolates are then streaked across the plate, and the point at which growth is inhibited corresponds to a specific concentration, allowing for an efficient determination of sensitivity. apsnet.org This method was used alongside conidial germination to test the sensitivity of 38 Verticillium dahliae strains to this compound. apsnet.org

Molecular Detection Methods

Resistance to SDHI fungicides, including this compound, is often associated with specific point mutations in the genes encoding the succinate dehydrogenase (Sdh) enzyme complex (specifically, the SdhB, SdhC, and SdhD subunits). nih.govresearchgate.net Molecular tools offer rapid and precise detection of these resistance-conferring mutations.

PCR and Gene Sequencing: Polymerase chain reaction (PCR) is used to amplify the target sdh genes from fungal DNA. The amplified gene fragments are then sequenced to identify any amino acid substitutions that could lead to reduced fungicide sensitivity. apsnet.orgresearchgate.net For instance, mutations like SdhBN180D, SdhCQ68E, and SdhDH103Y have been identified in this compound-resistant isolates of Sclerotium rolfsii. researchgate.net

Rapid Diagnostic Assays: For known mutations, more rapid diagnostic tools can be developed. These include allele-specific PCR, PCR-Restriction Fragment Length Polymorphism (PCR-RFLP), TaqMan, and rhAMP assays. researchgate.netnih.gov These methods are highly valuable for large-scale monitoring programs as they can quickly screen many isolates for the presence of specific resistance alleles without the need for full gene sequencing. nih.gov The TaqMan assay, for example, has proven successful in detecting mutant DNA of Botrytis cinerea at very low concentrations. nih.gov

Risk Assessment Methodologies

Risk assessment evaluates the likelihood of resistance developing and becoming a significant problem in the field. apsnet.org This goes beyond simple detection and involves studying the biological characteristics of resistant mutants.

In Vitro Mutant Generation: Resistant mutants can be generated in the laboratory by exposing sensitive wild-type strains to high concentrations of this compound on an amended medium. apsnet.orgapsnet.org Any colonies that grow are considered potential mutants and are selected for further study. apsnet.org

Fitness Evaluation: A crucial aspect of risk assessment is determining the "fitness" of resistant mutants. Fitness refers to the ability of these mutants to survive, reproduce, and compete with the sensitive wild-type population in the absence of the fungicide. apsnet.orgapsnet.org If resistant mutants have a significant fitness penalty, they are less likely to persist in the field. Methodologies to assess fitness include measuring:

Mycelial Growth Rate: Comparing the growth of resistant and sensitive strains on fungicide-free media. nih.govresearchgate.net

Conidial Production (Sporulation): Quantifying the number of spores produced by resistant versus sensitive isolates. nih.govresearchgate.net

Pathogenicity: Assessing whether the mutant is as virulent and aggressive as the wild-type strain by inoculating host plants. apsnet.orgnih.gov

Competitiveness: Growing resistant and sensitive strains together to see which one dominates over time. nih.gov

Cross-Resistance Assessment: This methodology determines if resistance to this compound also confers resistance to other fungicides, particularly other SDHIs. apsnet.org Resistant mutants are tested against a panel of different fungicides. For example, studies on V. dahliae and B. cinerea found no cross-resistance between this compound and fungicides like azoxystrobin (B1666510), boscalid, fluopyram, or pyrimethanil, suggesting it could be a useful tool against strains resistant to other SDHIs. nih.govnih.gov However, positive cross-resistance was found between this compound and other SDHIs like thifluzamide, carboxin, and boscalid in Sclerotium rolfsii. researchgate.net

Detached Leaf Assay

A modified detached leaf assay provides a rapid method for evaluating phenotypic resistance in some pathogens. In a study on Nothopassalora personata, the cause of late leaf spot in peanuts, peanut leaves were treated with various fungicides, including this compound, and then inoculated with spore suspensions. The presence or absence of lesion development was used as a binary measure of resistance (control failure) or sensitivity (successful control), respectively. apsnet.org This assay serves as a useful alternative for routine monitoring and can help identify populations that warrant further investigation with molecular methods. apsnet.org

Research Findings on Resistance Monitoring and Risk

Several studies have employed these methodologies to monitor and assess the risk of resistance to this compound.

A study on Verticillium dahliae in Maine, USA, evaluated 38 field isolates and found EC₅₀ values ranging from 0.07 to 11.28 µg/ml, with a median of 1.08 µg/ml. apsnet.orgnih.gov The segregated nature of these values suggested that resistance had already developed in the field population. nih.gov Laboratory-generated resistant mutants were found to have stable resistance, and over half retained fitness levels (mycelial growth and conidial production) comparable to their sensitive parents, indicating a high risk for resistance development in the field. nih.govresearchgate.netusda.gov

| Parameter | Value | Reference |

|---|---|---|

| Number of Isolates Tested | 38 | nih.gov |

| EC₅₀ Range (µg/ml) | 0.07 to 11.28 | nih.gov |

| Median EC₅₀ (µg/ml) | 1.08 | nih.gov |

| Mutants with Retained Mycelial Growth Fitness | 50% | nih.gov |

| Mutants with Retained Conidial Production Fitness | 60% | nih.gov |

In another study focusing on Botrytis cinerea from strawberry fields, isolates resistant to other SDHIs (boscalid, fluopyram, fluxapyroxad, and penthiopyrad) due to mutations like H272Y, N230I, or P225F in the sdhB gene were tested against this compound. apsnet.org These isolates were found to be sensitive to this compound, suggesting it can be an effective tool for managing B. cinerea populations where resistance to other SDHIs is present. nih.govapsnet.org

| Pathogen | Resistant To | Cross-Resistance to this compound? | Reference |

|---|---|---|---|

| Verticillium dahliae | This compound | No cross-resistance to azoxystrobin, boscalid, fluopyram, pyrimethanil | nih.gov |

| Botrytis cinerea | Boscalid, Fluopyram, Fluxapyroxad, Penthiopyrad | No, isolates with H272Y, N230I, or P225F mutations were sensitive to this compound | nih.govapsnet.org |

| Sclerotium rolfsii | This compound | Yes, positive cross-resistance to thifluzamide, carboxin, boscalid, isopyrazam | researchgate.net |

Environmental Fate and Ecotoxicological Investigations

Ecotoxicological Studies on Terrestrial Non-Target Organisms

The potential impact of Benzovindiflupyr on soil-dwelling organisms has been a focus of ecotoxicological research, given its persistence in soil.

Studies on the earthworm Eisenia fetida have been conducted to evaluate the ecotoxicity of this compound. As a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, its mode of action can affect non-target organisms. smolecule.comnih.gov Research has shown that exposure to higher doses of this compound can significantly inhibit the activity of the mitochondrial respiratory chain complex II and succinate dehydrogenase (SDH) in E. fetida. nih.govresearchgate.net

This inhibition leads to a cascade of sublethal effects. Exposure has been shown to induce oxidative stress, evidenced by an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation (LPO). nih.gov In response, antioxidant defense enzymes such as catalase, peroxidase, and superoxide (B77818) dismutase are activated. nih.gov Further cellular damage is indicated by induced protein carbonylation and DNA damage. nih.gov

These molecular and cellular impacts manifest in organism-level effects. Significant decreases in earthworm weight have been observed after 21 and 28 days of exposure. nih.govresearchgate.net Furthermore, the reproductive output of E. fetida is negatively affected, with a reduction in the number of cocoons and juveniles produced. nih.govresearchgate.net The 14-day acute toxicity (LC₅₀) has been determined to be 416 mg/kg for adult earthworms and 341 mg/kg for juveniles. nih.gov

Table 3: Summary of Ecotoxicological Effects of this compound on Eisenia fetida

| Endpoint | Observation | Source(s) |

| Acute Toxicity (14-day LC₅₀) | 416 mg/kg (adults), 341 mg/kg (juveniles) | nih.gov |

| Biochemical Effects | Inhibition of SDH and respiratory complex II; Induction of ROS, LPO, and protein carbonylation; Activation of antioxidant enzymes. | nih.gov, researchgate.net |

| Genotoxicity | DNA damage observed, increasing with dose and exposure time. | nih.gov, nih.gov |

| Growth | Significant weight decrease after 21 and 28 days of exposure. | nih.gov, researchgate.net |

| Reproduction | Significant decrease in the number of cocoons and juveniles produced. | nih.gov, researchgate.net |

Effects on Terrestrial Vascular Plant Growth and Development

Regulatory assessments indicate that this compound may pose a risk to terrestrial vascular plants at sufficiently high concentrations. canada.ca To mitigate this, product labels for formulations containing this compound include toxicity statements for these non-target organisms. canada.ca Furthermore, to minimize exposure, spray buffer zones are required to protect terrestrial habitats adjacent to treated areas. canada.ca However, a screening-level assessment did not identify risks to terrestrial plants. regulations.govregulations.gov One study noted a lack of phytotoxicity at environmentally relevant rates, suggesting that the risk to non-target terrestrial plants is acceptable. apvma.gov.au

Interactions with Soil Microbial Communities and Ecosystem Function

This compound is primarily broken down by microbial activity in the soil. canada.ca However, this process is very slow, leading to the potential for the compound to persist and carry over from one growing season to the next. canada.ca Standard laboratory studies, which often exclude light, show slow degradation of this compound in soil systems. researchgate.netnih.gov In contrast, studies incorporating a light-dark cycle and an undisturbed soil surface microbiotic crust demonstrated a significantly faster degradation rate, with a half-life of 35 days compared to over a year in dark, sieved soil studies. researchgate.netnih.gov This suggests that phototrophic microorganisms at the soil surface play a crucial role in the breakdown of this fungicide. researchgate.net

The presence of light influences the structure of phototrophic communities at the soil surface and even in the underlying bulk soil. researchgate.net Research has shown that the application of products containing this compound can affect the richness, abundance, and diversity of soil microbial communities. researchgate.netumaine.edu However, studies also indicate that many of the bacterial and fungal families that are initially impacted can recover. researchgate.net Long-term exposure to this compound did not show adverse effects on soil macro-organisms or microbial function at certain concentrations. apvma.gov.au For instance, the no-observed-effect concentration (NOEC) for soil macro-organisms like Eisenia fetida was 5.3 mg/kg of dry soil, and for soil microbial function, it was 0.37 mg/kg of dry soil. apvma.gov.au

Ecotoxicological Studies on Aquatic Non-Target Organisms

This compound has the potential to enter aquatic environments through surface runoff and spray drift. canada.ca Once in the aquatic environment, it is considered highly toxic to a wide range of organisms. syngenta-us.comuseforesight.io

Impacts on Aquatic Invertebrate Species

This compound is classified as toxic to aquatic invertebrates. syngenta-us.comsyngenta-us.com Acute and chronic risks have been identified for both freshwater and estuarine/marine invertebrates. regulations.gov Acute exposure can be particularly hazardous to these organisms in water adjacent to treated areas. syngenta-us.comsyngenta-us.com

The following table summarizes the acute toxicity of this compound to various aquatic invertebrate species:

| Species | Endpoint | Concentration (mg/L) | Exposure Time |

| Daphnia magna (Water flea) | EC50 | 0.27 | 48 h |

| Americamysis | EC50 | 0.056 | 96 h |

Data sourced from multiple studies. syngenta.co.uksyngenta.caagriculture.gov.ie

Chronic toxicity has also been observed, with a No-Observed-Effect-Concentration (NOEC) for Americamysis of 0.0023 mg/L over a 28-day exposure. agriculture.gov.ie Despite its persistence and tendency to bind to sediment, acute risk, but not chronic risk, was identified for sediment-dwelling invertebrates. regulations.gov Some chronic risks to aquatic invertebrates may be mitigated by establishing spray buffer zones. regulations.gov

Effects on Aquatic Vertebrates (e.g., Fish, Amphibians)

This compound is considered toxic to fish and may pose a risk to amphibians at high enough concentrations. canada.casyngenta-us.comepa.gov It is classified as "very highly toxic" to aquatic fish, with acute toxicity values (LC50) ranging from 0.0035 to 0.056 mg/L. nih.gov Both acute and chronic risks have been identified for freshwater and estuarine/marine fish. regulations.gov Acute exposure can lead to reduced growth in freshwater fish, while chronic exposure may result in long-term population declines. useforesight.io

The table below presents the acute toxicity of this compound to different fish species:

| Species | Endpoint | Concentration (mg/L) | Exposure Time |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 0.068 | 96 h |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 0.0091 | 96 h |

| Cyprinus carpio (Carp) | LC50 | 0.0035 | 96 h |

| Danio rerio (Zebrafish) | LC50 | 0.0360 | - |

Data sourced from multiple studies. syngenta.co.uksyngenta.caagriculture.gov.ienih.gov

Studies on zebrafish have shown that exposure to this compound can decrease hatchability and survivability, and cause developmental abnormalities such as edema, body deformation, and microcephaly. researchgate.net The racemic mixture of this compound contains two enantiomers, with the 1S, 4R-(-)-BEN enantiomer exhibiting higher toxicity to zebrafish than the 1R, 4S-(+)-BEN enantiomer. nih.gov

Considerations for Aquatic Environmental Compartments (Surface Water, Sediment)

Due to its low water solubility and high persistence in soil, this compound can move into surface water through runoff and spray drift. mda.state.mn.us Its dissipation in water is slow, with a potential half-life of up to 2920 days. mda.state.mn.us However, photolysis can significantly reduce its persistence, with a half-life of 11.2 days in natural water. mda.state.mn.us In the aquatic environment, this compound tends to move from the water column to the sediment, where it can persist for multiple years. canada.ca

While it has a moderate potential to bioaccumulate in fish, the depuration rate is rapid, which may minimize accumulation in flowing water bodies. regulations.gov To mitigate the risk of runoff, product labels advise against application when rainfall or irrigation is expected within 48 hours and recommend the use of vegetative buffer strips and sound erosion control practices. syngenta-us.comepa.gov

Advanced Research Methodologies and Future Scientific Trajectories

Molecular and 'Omics' Approaches for Mechanistic Insights

Modern biological research techniques, including transcriptomics and proteomics, are pivotal in elucidating the intricate interactions between fungicides and pathogens. These 'omics' approaches provide a holistic view of the molecular responses within an organism, offering deeper insights than traditional targeted studies.

Comparative Transcriptomics and Proteomics in Pathogen-Fungicide Interactions

Comparative transcriptomics is a powerful tool for understanding the mechanisms of action of fungicides like benzovindiflupyr. By comparing the gene expression profiles of pathogens treated with different fungicides, researchers can identify both conserved and unique molecular responses.

A study comparing the transcriptomes of Colletotrichum siamense and C. nymphaeae after treatment with this compound and another succinate (B1194679) dehydrogenase inhibitor (SDHI), boscalid (B143098), revealed significant findings. nih.govapsnet.org While both fungicides induced similar metabolic pathways, indicating a conserved mechanism of SDH inhibition, this compound activated a much larger number of genes. nih.govapsnet.org Specifically, at comparable levels of SDH activity suppression, this compound triggered a more than three-fold increase in the number of activated genes compared to boscalid. nih.govapsnet.org This suggests that this compound may have additional modes of action beyond its primary target. nih.govapsnet.org

Further analysis showed that genes related to the cell membrane were significantly more abundant in isolates treated with this compound. nih.govapsnet.org This was corroborated by findings that only this compound increased the relative conductivity of the fungal hyphae, suggesting it damages the cell membrane and causes electrolyte leakage. nih.govapsnet.org This dual action of inhibiting SDH activity and damaging the cell membrane likely contributes to its high bioactivity against Colletotrichum species. nih.govapsnet.org

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the functional molecules within the cell. Integrating transcriptomic and proteomic data can create a more comprehensive understanding of the cellular response to fungicide exposure. researchgate.net Such integrated multi-omics approaches have been successfully applied in various fields, including host-pathogen interactions, to unravel complex biological networks. researchgate.netscienceopen.com These methods can help identify not only the direct targets of the fungicide but also the downstream effects and resistance mechanisms. numberanalytics.comscienceasia.org

Advanced Molecular Characterization of Target Site and Non-Target Site Resistance

Fungicide resistance is a major challenge in agriculture. Resistance can arise from modifications at the fungicide's target site (target-site resistance, TSR) or through other mechanisms within the pathogen (non-target-site resistance, NTSR). online-rpd.orgmdpi.com

Target-Site Resistance (TSR): For SDHI fungicides like this compound, TSR typically involves mutations in the genes encoding the succinate dehydrogenase (SDH) enzyme complex (SdhB, SdhC, and SdhD subunits). online-rpd.orgfrac.info These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its efficacy. online-rpd.org

For instance, in the chrysanthemum white rust pathogen, Puccinia horiana, two specific amino acid substitutions, SdhC-I88F and SdhD-C125Y, have been identified as drivers of SDHI resistance. nih.gov The SdhC-I88F substitution, in particular, conferred a high resistance factor (>150) to this compound. nih.gov The SdhD-C125Y mutation was found to further increase resistance levels, although to a lesser extent. nih.gov Similarly, in Botrytis cinerea, mutations such as C-H152R have been shown to confer high levels of resistance to a range of SDHIs, including this compound. online-rpd.orgfrac.info

Non-Target-Site Resistance (NTSR): NTSR mechanisms are more complex and can involve reduced fungicide uptake, increased efflux (pumping the fungicide out of the cell), or enhanced metabolic detoxification. mdpi.comnih.gov These mechanisms are often controlled by multiple genes and can confer resistance to fungicides with different modes of action. mdpi.comnih.gov

In some fungal species, the overexpression of efflux transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), has been linked to reduced sensitivity to fungicides. nih.govencyclopedia.pub These transporters can actively pump fungicides out of the fungal cells, lowering the intracellular concentration and reducing their effectiveness. encyclopedia.pub Transcriptomic studies can be instrumental in identifying the upregulation of such transporter genes in resistant isolates. nih.gov For example, in Sclerotinia homoeocarpa, overexpression of the PDR transporter ShATRD was strongly correlated with resistance to propiconazole. nih.govencyclopedia.pub

Metabolic detoxification is another key NTSR mechanism, involving enzymes like cytochrome P450s and glutathione (B108866) S-transferases that break down the fungicide into less toxic compounds. mdpi.com 'Omics' approaches can help identify the specific metabolic pathways and enzymes involved in the detoxification of this compound in resistant fungal strains. mdpi.com

Environmental Modeling and Advanced Field Validation

Predicting the environmental fate and behavior of fungicides is crucial for assessing their potential risks. This involves a combination of laboratory studies, environmental modeling, and field validation to create a comprehensive picture of how a compound like this compound behaves in the environment.

Development of Conceptual Models for Environmental Behavior Prediction

Conceptual models are essential tools for integrating data from various studies to predict the environmental behavior of a substance. nih.gov These models consider factors such as the chemical's properties, application methods, and environmental conditions to estimate its distribution, degradation, and persistence in different environmental compartments like soil and water. ijip.inmdpi.com

For this compound, standard laboratory studies conducted in the dark suggested it was a persistent molecule. nih.gov However, these studies often exclude important environmental factors like light. nih.govoup.com By developing a more comprehensive conceptual model that incorporates additional degradation pathways, a more realistic prediction of its environmental fate can be achieved. nih.govoup.com This tiered approach, which combines standard regulatory studies with higher-tier investigations, allows for a more accurate assessment of persistence under real-world conditions. nih.govoup.com

Application of Radiolabeled Tracers and Undisturbed Soil Core Systems in Degradation Studies

To gain a more accurate understanding of a fungicide's degradation in soil, advanced laboratory methods that better mimic field conditions are employed. The use of radiolabeled compounds, such as ¹⁴C-benzovindiflupyr, allows researchers to track the molecule and its breakdown products in complex environmental matrices. nih.govresearchgate.net

Undisturbed soil core systems are a significant improvement over traditional studies that use sieved soil. oup.comfao.org These intact cores preserve the natural soil structure and microbial communities, including the microbiotic crust on the soil surface, which can play a crucial role in degradation. oup.com

A study on this compound demonstrated the importance of these advanced methods. In standard laboratory tests with sieved soil in the dark, the half-life of this compound was over a year. nih.gov However, in undisturbed soil cores incubated with a light-dark cycle to allow for the activity of phototrophic organisms, the half-life was significantly shorter, at 35 days. nih.gov A subsequent field study using radiolabeled this compound validated these findings, showing a residue decline with a half-life of approximately 25 days in the initial four weeks. nih.gov

Table: Comparison of this compound Degradation Half-Life in Different Soil Study Systems

| Study System | Incubation Conditions | Half-Life (DT50) | Reference |

|---|---|---|---|

| Sieved Soil | Dark | > 1 year | nih.gov |

| Undisturbed Soil Cores | Light-dark cycle | 35 days | nih.gov |

| Radiolabeled Field Study | Field conditions | ~25 days (initial 4 weeks) | nih.gov |

Aquatic Microcosm Studies for Realistic Environmental Assessment

Assessing the fate of fungicides in aquatic environments is critical, as these ecosystems can be particularly sensitive to contamination. useforesight.io While standard laboratory water-sediment studies provide initial data, they often lack the complexity of real-world aquatic systems. nih.gov

Aquatic microcosm studies offer a more realistic assessment by simulating a small-scale aquatic environment, complete with water, sediment, and a variety of aquatic organisms. nih.gov These studies can incorporate environmental variables such as natural sunlight, which can significantly influence degradation processes. nih.govresearchgate.net

For this compound, standard dark aquatic metabolism studies indicated a total system half-life of over a year. nih.gov However, when a light-dark cycle was introduced to include the contribution of phototrophic organisms like algae, the half-life was dramatically reduced to as little as 23 days. nih.govresearchgate.net An outdoor aquatic microcosm study further confirmed the importance of these additional degradation pathways, with a measured half-life of this compound ranging from 13 to 58 days. nih.govresearchgate.net These findings highlight that both indirect photolysis and degradation by phototrophic organisms are significant processes in the aquatic fate of this compound. nih.govoup.com

Table: Comparison of this compound Half-Life in Different Aquatic Study Systems

| Study System | Incubation Conditions | Half-Life | Reference |

|---|---|---|---|

| Pure Buffered Water (Aqueous Photolysis) | Sterile, continuous light | 94 days | researchgate.net |

| Natural Surface Water (Indirect Aqueous Photolysis) | Non-sterile, continuous light | As short as 10 days | researchgate.net |

| Aquatic Metabolism Study | Dark | > 1 year | nih.govresearchgate.net |

| Aquatic Metabolism Study | Light-dark cycle | As little as 23 days | nih.govresearchgate.net |

| Outdoor Aquatic Microcosm | Natural sunlight | 13-58 days | nih.govresearchgate.net |

Innovation in Application Technologies and Formulation Science

The efficacy of a fungicide like this compound is intrinsically linked to the sophistication of its formulation and application technology. Innovations in these areas are pivotal for maximizing performance, ensuring crop safety, and managing the development of resistance.

A key trend in formulation science is the development of co-formulations, where this compound is combined with other active ingredients, often from different fungicide groups. These combinations are engineered to provide broad-spectrum disease control and are a cornerstone of resistance management strategies. bayer.co.uk For example, combining a succinate dehydrogenase inhibitor (SDHI) like this compound with an azole fungicide can enhance efficacy because the two modes of action complement each other. bayer.co.ukbayer.co.uk This approach helps to ensure that neither active ingredient is left to combat the disease alone, which can minimize the development of resistance. bayer.co.uk

Advanced formulation systems, such as Bayer's Leafshield™ technology, are designed to optimize the physical and chemical properties of the spray solution. bayer.co.uk These systems can manipulate the speed of entry and movement of different active substances within the plant leaf, ensuring they work together effectively. bayer.co.uk Similarly, Syngenta's exoGEM™ formulation technology is engineered to enhance the uptake, movement, and retention of active ingredients, leading to improved rainfastness and quicker plant protection. syngenta-us.com Such technologies are crucial for ensuring that the fungicide remains effective even under unpredictable weather conditions. syngenta-us.com

The development of new formulations also extends to addressing specific agricultural challenges. For instance, some formulations are designed to dispense with the need for oil, which can be advantageous in certain cropping systems. agropages.com The choice of formulants is also increasingly influenced by regulatory frameworks like REACH and the Food Quality Protection Act (FQPA), which demand a deeper understanding of the toxicology and risk associated with these components. pssj2.jp This drives innovation towards safer and more sustainable formulation ingredients. pssj2.jp

Furthermore, the integration of application technology with genetically modified crops is another area of innovation. The genetics of certain crops may create economic advantages that are dependent on the use of specific formulated active ingredients, thereby influencing the direction of formulation research and development. pssj2.jp

Future innovations in application technology are likely to involve precision agriculture techniques, such as the use of drones and GPS-guided farming. numberanalytics.com These technologies enable more accurate and efficient application of fungicides, reducing waste and minimizing environmental impact. numberanalytics.com

Interactive Table: Innovations in this compound Formulation

| Formulation Technology | Key Features | Benefits |

| Co-formulations | Combination of this compound with other fungicide groups (e.g., azoles). bayer.co.ukbayer.co.uk | Broad-spectrum disease control, resistance management. bayer.co.uk |

| Leafshield™ (Bayer) | Manipulates speed of entry and movement of active ingredients in the leaf. bayer.co.uk | Enhanced efficacy, optimized physiological benefits, resistance management. bayer.co.uk |

| exoGEM™ (Syngenta) | Increases uptake, movement, and retention of active ingredients. syngenta-us.com | Improved rainfastness, quicker plant protection. syngenta-us.com |

| Oil-Free Formulations | Dispenses with the need for oil in the formulation. agropages.com | Addresses specific cropping system requirements. agropages.com |

Computational Chemistry and Structure-Activity Relationship (SAR) Studies for Analog Development

Computational chemistry and Structure-Activity Relationship (SAR) studies are indispensable tools in the development of new fungicide analogs, including those related to this compound. These methodologies allow researchers to predict the biological activity of new compounds based on their chemical structure, thereby guiding the synthesis and testing of more effective and targeted molecules. ijpsr.comoncodesign-services.com

SAR analysis systematically investigates how modifications to a molecule's structure affect its biological activity. oncodesign-services.com By designing and evaluating a series of related compounds, researchers can identify the key structural features that influence a fungicide's potency, selectivity, and safety. oncodesign-services.com This information is crucial for optimizing lead compounds and moving them from initial hits to viable candidates. oncodesign-services.com

In the context of this compound, which belongs to the SDHI class of fungicides, SAR studies are vital for understanding how changes to the molecule can overcome resistance in fungal pathogens. nih.gov For instance, molecular docking, a computational technique, has been used to show that the (-)-(1S,4R)-enantiomer of this compound has a stronger binding affinity to the target enzyme, succinate dehydrogenase (SDH), than its (+)-(1R,4S)-counterpart. researchgate.net This type of insight helps in designing more potent fungicides.

The development of resistance to existing SDHIs is a major driver for the creation of new analogs. nih.gov Computational models can be used to predict the evolution of fungicide resistance. ahdb.org.ukresearchgate.net These models can simulate the effects of different fungicide application strategies, such as mixtures and alternations, on the selection pressure for resistant strains. ahdb.org.ukcabidigitallibrary.org By understanding the mechanisms of resistance at a molecular level, such as mutations in the target protein, scientists can design new analogs that are less susceptible to these changes.

Quantitative Structure-Activity Relationship (QSAR) is a specific application of SAR that uses statistical methods to model the relationship between the chemical structure and biological activity of a set of compounds. ijpsr.com QSAR models can be used to predict the activity of new, unsynthesized compounds, saving time and resources in the drug discovery process. ijpsr.comoncodesign-services.com These models are built using experimental data from SAR studies and can help identify promising lead compounds for further development. oncodesign-services.com

The ultimate goal of these computational approaches is to accelerate the discovery of new fungicides with improved efficacy, better resistance profiles, and favorable environmental and toxicological properties.

Interactive Table: Computational Approaches in Fungicide Development

| Methodology | Application in Fungicide Development |

| Structure-Activity Relationship (SAR) | Identifies key structural features influencing potency, selectivity, and safety. oncodesign-services.com |

| Molecular Docking | Predicts the binding affinity of a molecule to its target protein. researchgate.net |

| Computational Resistance Modeling | Simulates the evolution of fungicide resistance under different application strategies. ahdb.org.ukresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their chemical structure. ijpsr.comoncodesign-services.com |

Regulatory Science Frameworks and Environmental Risk Assessment Methodologies

The registration and use of this compound are governed by comprehensive regulatory science frameworks and environmental risk assessment methodologies. These frameworks are designed to ensure that the fungicide does not pose an unreasonable risk to human health or the environment. hygeia-analytics.comregulations.gov

In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). hygeia-analytics.comregulations.gov The EPA conducts a thorough review of a wide range of scientific data to assess the potential risks of a pesticide. regulations.gov This includes data on the pesticide's physical and chemical properties, its fate and transport in the environment, and its toxicity to humans and non-target organisms. publications.gc.cafederalregister.gov

The environmental risk assessment for this compound involves evaluating its potential to persist in soil and aquatic systems. herts.ac.uk While it has a low potential for leaching into groundwater, it can be persistent under certain conditions. herts.ac.uk The assessment also considers the compound's toxicity to a range of organisms, including fish and aquatic invertebrates. herts.ac.uk To mitigate these risks, regulatory agencies may impose restrictions on the use of the pesticide, such as requiring vegetative buffers and spray drift buffers. regulations.gov

Regulatory frameworks are constantly evolving to incorporate new scientific knowledge and address emerging concerns. hygeia-analytics.com For example, there is a growing emphasis on understanding the potential impacts of climate change on pesticide use and risk. frontiersin.org Climate change may lead to shifts in pest pressure, which could in turn lead to changes in pesticide application patterns. frontiersin.org Probabilistic risk assessment approaches, such as Bayesian networks, are being explored to better integrate these future scenarios into risk assessments. frontiersin.org

The European Union also has a stringent regulatory framework for pesticides, governed by Regulation (EC) No 1107/2009. researchgate.net This regulation requires a comprehensive assessment of the active substance and its metabolites, including its isomeric composition. researchgate.net The goal is to ensure a high level of protection for both human and animal health and the environment.

A key aspect of modern regulatory science is the move towards more integrated and holistic risk assessments. This includes considering the cumulative effects of multiple pesticides and integrating different policy frameworks related to agriculture, water protection, and nature conservation. d-nb.info There is also a push for greater transparency and public participation in the regulatory process. epa.gov

The future of pesticide regulation will likely involve a greater reliance on predictive models and a more proactive approach to risk management. d-nb.info This may include the use of comparative risk assessments, where the risks of a new pesticide are compared to those of already authorized products, and the incorporation of cost-benefit analyses that consider both agricultural productivity and environmental quality. d-nb.info

Interactive Table: Key Components of this compound's Regulatory and Risk Assessment

| Component | Description |

| Human Health Risk Assessment | Evaluates potential risks from dietary exposure (food and drinking water) and non-dietary exposure. federalregister.govfederalregister.gov |

| Environmental Fate Assessment | Studies the persistence, degradation, and mobility of this compound in soil and water. publications.gc.caoup.com |

| Ecotoxicology Assessment | Determines the toxicity of this compound to non-target organisms such as fish, invertebrates, and plants. herts.ac.uk |

| Risk Mitigation Measures | Includes label requirements such as buffer zones and restrictions on application timing and frequency to minimize environmental exposure. regulations.gov |

| Regulatory Frameworks | Governed by laws such as FIFRA and FFDCA in the U.S. and Regulation (EC) No 1107/2009 in the E.U. researchgate.netregulations.gov |

Concluding Perspectives and Broader Agricultural Implications

Synthesis of Current Academic Knowledge on Benzovindiflupyr

This compound is a broad-spectrum fungicide belonging to the pyrazole (B372694) carboxamide chemical class. fao.org It functions as a succinate (B1194679) dehydrogenase inhibitor (SDHI), targeting the fungal mitochondrial complex II to inhibit cellular respiration. fao.orgapvma.gov.au This mode of action is highly selective for fungal mitochondrial complex II, with mammalian complex II being largely insensitive. apvma.gov.au The technical product is a racemic mixture of two enantiomers, SYN546526 and SYN546527. fao.org

Research has demonstrated its effectiveness against a range of fungal pathogens. zionmarketresearch.com Studies have shown its potential in controlling Sclerotinia sclerotiorum, the causal agent of Sclerotinia stem rot. apsnet.orgresearchgate.net It has also been noted for its inhibitory activity against other significant plant fungi like Botrytis cinerea, and Bipolaris maydis. researchgate.net The compound exhibits systemic translocation properties within plants, which contributes to its efficacy. apsnet.org For instance, in eggplants, the translocation in leaves was found to be significant. apsnet.org

Beyond its primary fungicidal activity, research has uncovered non-fungicidal effects of this compound, particularly in wheat. nih.gov Studies conducted in disease-free conditions have shown that foliar application of this compound can lead to a significant increase in grain yield and thousand-grain weight. nih.gov This is attributed in part to a reduction in leaf transpiration, suggesting an influence on the plant's water status. nih.gov

The environmental fate of this compound has been a subject of investigation. While it has low volatility and is insoluble in water, its persistence in soil and aqueous systems can vary depending on local conditions. zionmarketresearch.com It has shown a low leaching potential to groundwater. zionmarketresearch.com Photolytic degradation and degradation by phototrophic organisms are considered key processes in its environmental breakdown. oup.com

Contributions to Sustainable Agriculture and Global Food Security

This compound plays a role in addressing the significant threat to global food security posed by fungal diseases, which are responsible for substantial crop losses annually. zionmarketresearch.com Fungal pathogens are estimated to cause over 14% of crop yield loss and are projected to reduce global wheat production by 13% by 2050. zionmarketresearch.com By effectively controlling a broad spectrum of these diseases in crucial crops like cereals and grains (including wheat, barley, and corn), this compound helps to mitigate these losses and secure food supplies. zionmarketresearch.comeuropa.eu

The compound's contribution to sustainable agriculture is multifaceted. mdpi.com By providing a tool for managing fungal diseases, it supports stable and efficient food production. mdpi.com Furthermore, the exploration of integrated management programs that combine this compound with biopesticides, such as Bacillus subtilis, aims to reduce reliance on broad-spectrum synthetic fungicides. usda.gov This integrated approach aligns with the principles of sustainable agriculture by potentially minimizing the environmental impact of disease management practices. mdpi.comusda.gov

The non-fungicidal effects of this compound, such as improved water use efficiency in wheat, present an additional benefit for sustainable agriculture, particularly in water-limited environments. nih.gov By enhancing yield stability under drought stress, this compound can contribute to more resilient agricultural systems in the face of climate change. nih.gov

Identification of Knowledge Gaps and Future Research Priorities

Despite the existing body of knowledge, several areas require further investigation to fully understand the implications of this compound use.

Identified Knowledge Gaps:

Comprehensive Environmental Impact: While initial studies have been conducted, a more thorough understanding of the long-term effects of this compound and its metabolites on non-target species and aquatic organisms is needed. apsnet.org

Resistance Development: As with any single-site fungicide, there is a risk of resistance development in target pathogens. dokumen.pub Continuous monitoring and research into resistance mechanisms are crucial. researcher.life

Mechanism of Non-Fungicidal Effects: The precise physiological and molecular mechanisms behind the observed yield-enhancing effects in the absence of disease are not fully understood and require more detailed crop physiological studies. nih.gov

Optimization of Integrated Pest Management (IPM) Strategies: Further research is needed to optimize the integration of this compound with other control methods, including biological controls and different horticultural practices, to develop more sustainable and effective disease management programs. usda.gov

Future Research Priorities:

Long-term ecological studies: To assess the chronic effects of this compound on various ecosystems.

Resistance monitoring and management strategies: To ensure the long-term efficacy of the fungicide.

Elucidation of the physiological mode of action: To better understand and potentially enhance its non-fungicidal benefits.

Development of advanced integrated pest management systems: Incorporating this compound to minimize chemical inputs and promote agricultural sustainability. usda.govasm.org

Q & A

Q. What standard methodologies are recommended for determining the sensitivity of fungal pathogens to benzovindiflupyr in vitro?

To assess fungal sensitivity, researchers commonly use mycelial growth inhibition and spore germination assays to calculate half-maximal effective concentration (EC50) values. For example:

- Mycelial growth rate tests : Fungal isolates are cultured on agar plates containing gradient concentrations of this compound. EC50 values for Colletotrichum acutatum ranged from 0.073–3.398 μg/mL .

- Spore germination inhibition : Conidia are exposed to the fungicide, with EC50 values for C. acutatum as low as 0.005–0.196 μg/mL, demonstrating higher efficacy against spore stages .

These protocols are validated through repeated trials and statistical analysis (e.g., probit models) to ensure reproducibility.

Q. How does this compound’s mode of action as an SDHI fungicide influence its efficacy against plant pathogens?

this compound inhibits succinate dehydrogenase (SDH) , a key enzyme in mitochondrial electron transport. This disrupts cellular respiration, leading to ATP depletion and fungal death. Key findings include:

- Binding specificity : Molecular docking reveals stronger binding affinity of the (-)-(1S,4R) enantiomer to SDH’s ubiquinone pocket compared to (+)-(1R,4S), explaining its superior bioactivity .